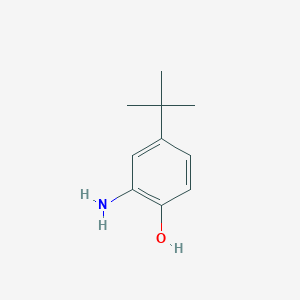

2-Amino-4-tert-butylphenol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJUVNYXHUCRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152615 | |

| Record name | 2-Amino-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-46-8 | |

| Record name | 2-Amino-4-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1199-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28021LMQ3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Optimization for 2 Amino 4 Tert Butylphenol

Catalytic Hydrogenation Routes for Nitro Reduction

The reduction of 2-nitro-4-tert-butylphenol to its corresponding amine is a common and effective method for synthesizing 2-amino-4-tert-butylphenol. This transformation is typically achieved through catalytic hydrogenation, a process that involves the use of a catalyst, often palladium, to facilitate the reaction of the nitro compound with hydrogen.

Optimization Strategies for Reaction Conditions: Temperature, Solvent Selection, and Catalyst Loading

Optimizing reaction conditions is crucial for achieving high yield, selectivity, and efficiency in the catalytic hydrogenation of 2-nitro-4-tert-butylphenol. Key parameters include temperature, solvent, and catalyst loading.

Temperature: The reaction temperature significantly influences the rate of hydrogenation. Higher temperatures generally lead to faster reaction times. dicp.ac.cn However, excessively high temperatures can promote side reactions, such as the over-reduction of the aromatic ring or dehydroxylation, thereby reducing the yield of the desired product. An optimal temperature, often moderately elevated (e.g., 80 °C), is typically sought to balance reaction speed and selectivity. acs.orgnih.gov

Solvent Selection: The choice of solvent can affect catalyst activity and substrate solubility. Solvents like methanol, ethanol, or n-heptane are commonly used. google.comacs.orgresearchgate.net Polar solvents can influence the interaction of the substrate with the catalyst surface. For instance, in the hydrogenation of similar phenol (B47542) derivatives, switching from n-heptane to isopropanol (B130326) has been shown to alter the diastereoselectivity of the reaction. acs.orgnih.gov

Catalyst Loading and Type: Palladium on a support material, such as activated carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃), is a frequently used catalyst system. acs.orgresearchgate.netnih.gov The catalyst loading, typically expressed as a weight percentage of the substrate, is a critical factor. Lowering catalyst loading is economically desirable but may require longer reaction times or more forcing conditions. The choice of support can also influence selectivity; for example, 5 wt % Pd/Al₂O₃ has been identified as highly selective in the hydrogenation of related phenol derivatives. acs.orgnih.gov The interaction between the metal and the support is crucial for enhancing catalytic capabilities and stability. cardiff.ac.uk

A summary of typical optimization parameters for related hydrogenation reactions is presented below.

| Parameter | Condition | Rationale |

| Catalyst | 5 wt % Pd/Al₂O₃ | High selectivity towards the desired product in similar phenol hydrogenations. acs.orgnih.gov |

| Hydrogen Pressure | 5 - 20 bar | Lower pressures can improve selectivity and are often sufficient for the reaction. acs.orgnih.gov |

| Temperature | ~80 °C | Balances reaction rate with minimizing side reactions. acs.org |

| Solvent | n-heptane, isopropanol, methanol | Choice affects solubility and can influence selectivity. google.comacs.orgnih.gov |

Post-Synthesis Purification Techniques and Purity Assessment

After the catalytic hydrogenation is complete, the crude product must be purified to remove the catalyst and any byproducts. A typical purification sequence involves several steps. First, the solid catalyst is removed from the reaction mixture by filtration. The resulting solution is then neutralized, often by adding an acid like sulfuric acid to a specific pH, which causes the product to crystallize. google.com The precipitated this compound is then collected by filtration, washed to remove residual impurities, and dried. google.com Washing may be performed with a dilute aqueous solution of sodium bisulfite. google.com

The purity of the final product is critical and is commonly assessed using analytical techniques such as Gas Chromatography (GC) and titration analysis. vwr.com A high purity of over 98% is often required for its use in subsequent applications. google.comvwr.com

Azo-Cracking Pathways from p-tert-Butylphenol Derivatives

An alternative and industrially significant route to this compound starts from p-tert-butylphenol and proceeds through an azo-coupling and subsequent cleavage (cracking) reaction. google.com This method can offer advantages in terms of yield and purity over the nitration-reduction pathway. google.com

Detailed Mechanisms of Diazotization, Coupling, and Azo Bond Cleavage

This synthetic route involves a three-step process:

Diazotization: The process begins with the diazotization of an aniline (B41778) salt. Aniline is reacted with hydrochloric or sulfuric acid, and then an aqueous solution of sodium nitrite (B80452) is added at a low temperature (0–10 °C). google.com This reaction converts the primary amino group of aniline into a diazonium salt, a highly reactive species. google.com

Azo Coupling: The freshly prepared diazonium salt is then reacted with p-tert-butylphenol in a coupling reaction. google.com This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile, attacking the electron-rich phenol ring. youtube.com The coupling occurs at the ortho position to the hydroxyl group of p-tert-butylphenol, which is activated for electrophilic attack, to form an azo dye. google.com The reaction is typically carried out at normal temperatures. google.com

Azo Bond Cleavage (Cracking): The final step is the reductive cleavage of the N=N azo bond in the intermediate azo dye. The dye is dissolved in a solvent like ethanol, and a reducing agent is added in an alkaline environment, often facilitated by a base such as sodium hydroxide (B78521) or potassium hydroxide. google.com Common reducing agents include sodium hydrosulfite ("first miaow-sulfinic acid"), hydrazine (B178648) hydrate, or zinc powder. google.com The reaction is heated, causing the solution to change color from dark red to pale yellow, indicating the cleavage of the azo bond and the formation of this compound and aniline. google.com After the reaction, the mixture is cooled and neutralized to precipitate the final product. google.com

Industrial Feasibility, Yield Optimization, and Byproduct Analysis

The azo-cracking pathway is considered a highly feasible industrial process, offering significant advantages over the nitration and subsequent reduction of p-tert-butylphenol.

Byproduct Analysis and Purity: A major advantage of the azo-cracking route is the high purity of the final product, which can reach over 98%. google.com The nitration of p-tert-butylphenol can lead to the formation of isomeric byproducts, which are difficult to separate and directly impact the purity of the final amine. The azo-coupling reaction is highly regioselective, minimizing the formation of such isomers and simplifying purification. google.com The primary byproduct from the cleavage step is aniline, which can be separated from the desired product.

The table below compares the two synthetic routes.

| Feature | Catalytic Hydrogenation Route | Azo-Cracking Pathway |

| Starting Material | 2-Nitro-4-tert-butylphenol | p-tert-Butylphenol, Aniline |

| Reported Overall Yield | 50–60% google.com | >85% google.com |

| Reported Purity | <95% due to isomers google.com | >98% google.com |

| Key Byproducts | Isomeric nitro compounds, over-reduction products google.com | Aniline google.com |

| Industrial Feasibility | Moderate | High google.com |

Green Chemistry Innovations in Azo-Cracking: Catalytic Hydrogenation for Sustainable Reduction

The synthesis of this compound can be achieved via an azo-coupling and subsequent cracking-reduction pathway. This method begins with the diazotization of an aromatic amine, such as aniline, which is then coupled with p-tert-butylphenol to form an intermediate azo dye. The critical step, the reductive cleavage (cracking) of the azo bond (-N=N-), yields the target aminophenol and regenerates the initial aromatic amine.

Traditionally, this reduction has been carried out using stoichiometric reducing agents like sodium dithionite (B78146) (Na₂S₂O₄). However, in pursuit of greener and more sustainable chemical manufacturing, the focus has shifted towards catalytic hydrogenation. This approach aligns with green chemistry principles by replacing consumable chemical reductants with hydrogen gas, often in the presence of a heterogeneous catalyst. The only byproduct in the reduction step is water, significantly reducing the process's environmental footprint.

Various catalytic systems have been explored for the hydrogenation of azo compounds, including those based on noble metals like palladium and platinum, as well as more abundant and less costly 3d transition metals such as cobalt and manganese. patsnap.comfrontiersin.orgacs.org Enzymatic and biocatalytic methods are also emerging as viable green alternatives, capable of reducing azo dyes to aromatic amines under mild conditions. acs.org

A patented method for producing this compound specifies a process that starts with p-tert-butylphenol and aniline. google.com Aniline undergoes diazotization and is then coupled with p-tert-butylphenol to produce an azo dye with a yield of 95–98%. google.com The subsequent cracking reduction step, carried out in an alkaline environment, achieves a yield of over 85% for this compound with a purity exceeding 98%. google.com This azo-cracking route presents a significant improvement in both yield and purity over the more traditional alkylation-nitration-reduction sequence. google.com

Table 1: Comparison of Reduction Methods for Azo-Cracking

| Feature | Traditional Method (e.g., Sodium Dithionite) | Catalytic Hydrogenation |

|---|---|---|

| Reducing Agent | Stoichiometric chemical (Na₂S₂O₄) | Catalytic H₂ |

| Byproducts | Sulfated inorganic salts | Water |

| Sustainability | Lower; generates significant salt waste | Higher; atom-economical |

| Catalyst | None | Heterogeneous (e.g., Pd, Pt, Co, Mn) or Biocatalyst |

| Reported Yield | Varies, often lower than catalytic methods | >85% for this compound google.com |

Emerging Synthetic Strategies and Process Intensification

Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is a key driver in modern chemical synthesis. For this compound production, this involves exploring alternative synthetic sequences and implementing advanced reactor technologies.

Alkylation-Nitration-Reduction Sequences and their Efficiency

A conventional pathway to this compound involves a three-step sequence starting from phenol:

Friedel-Crafts Alkylation: Phenol is alkylated with an agent like isobutylene (B52900) or tert-butyl alcohol in the presence of an acid catalyst to produce p-tert-butylphenol.

Nitration: The resulting p-tert-butylphenol is nitrated. Due to the activating, ortho-, para-directing hydroxyl group, the incoming nitro group (-NO₂) is directed to the position ortho to the hydroxyl group, yielding 2-Nitro-4-tert-butylphenol. savemyexams.combyjus.com Milder conditions, such as using dilute nitric acid at room temperature, are often sufficient for the nitration of highly activated phenol rings. savemyexams.com

Reduction: The nitro group of 2-Nitro-4-tert-butylphenol is then reduced to an amino group (-NH₂) to form the final product.

Application of Continuous Flow Reactor Systems for Enhanced Reaction Control and Consistency

The transition from traditional batch reactors to continuous flow systems represents a significant step in process intensification for fine chemical and pharmaceutical manufacturing. frontiersin.orgunito.it Continuous flow reactors, typically microreactors or packed-bed systems, offer superior heat and mass transfer, which allows for precise control over reaction parameters like temperature, pressure, and residence time. unito.it This enhanced control leads to improved reaction consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions like nitration.

The synthesis of this compound intermediates has been shown to be amenable to flow chemistry:

Alkylation: The O-alkylation of 4-tert-butyl phenol has been successfully demonstrated in a continuous flow apparatus under phase-transfer catalysis conditions, achieving high yields in very short reaction times. researchgate.net

Nitration: A patent describes a continuous flow process for synthesizing 2-Nitro-4-tert-butylphenol, highlighting the advantages of this technology for handling such reactions.

Hydrogenation/Reduction: The continuous hydrogenation of nitrophenols to aminophenols is well-established. acs.orgacs.org For instance, the synthesis of paracetamol often involves the continuous hydrogenation of 4-nitrophenol (B140041) in a packed-bed reactor, demonstrating the feasibility and efficiency of this approach. nih.gov

Elucidation of Chemical Reactivity and Derivative Synthesis of 2 Amino 4 Tert Butylphenol

Reactivity Governed by Dual Functional Groups: Aminophenol Moiety

The reactivity of 2-Amino-4-tert-butylphenol is primarily dictated by the aminophenol moiety. The electron-donating nature of the amino and hydroxyl groups activates the aromatic ring, making it susceptible to electrophilic substitution. Conversely, the amino group can act as a nucleophile, while the phenolic hydroxyl group can be deprotonated to form a phenoxide, which is also a potent nucleophile. The bulky tert-butyl group at the 4-position provides steric hindrance, which can influence the regioselectivity of reactions. The interplay of these electronic and steric factors allows for a wide array of chemical transformations.

Imine and Heterocyclic Compound Formation

The presence of the amino group allows for condensation reactions with aldehydes and ketones to form Schiff bases (imines), which are key intermediates in the synthesis of various heterocyclic compounds.

Synthesis and Characterization of Schiff Base Intermediates, e.g., 4-tert-butyl-2-[(pyridylmethylene)amino]phenol

A prominent example of imine formation is the reaction of this compound with pyridine-2-carboxaldehyde. This condensation reaction yields the Schiff base intermediate, 4-tert-butyl-2-[(pyridylmethylene)amino]phenol. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction is typically carried out in a suitable solvent and may be catalyzed by acid. The resulting imine is a crucial precursor for the synthesis of more complex heterocyclic systems. sigmaaldrich.com

The characterization of this Schiff base can be performed using various spectroscopic techniques. For instance, in a study, the synthesis of a related compound, 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol, was achieved by reacting this compound with 2-pyridinecarboxaldehyde, followed by reduction. The product was characterized by its melting point (100–103 °C) and 1H NMR spectroscopy. researchgate.net

| Compound | Starting Materials | Key Reaction Type | Reference |

| 4-tert-butyl-2-[(pyridylmethylene)amino]phenol | This compound, Pyridine-2-carboxaldehyde | Condensation | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol | This compound, 2-Pyridinecarboxaldehyde | Condensation, Reduction | researchgate.net |

Cyclization Reactions to Yield 2-(Pyridyl)benzoxazole Derivatives: Mechanistic Pathways and Structural Diversity

The Schiff base intermediate, 4-tert-butyl-2-[(pyridylmethylene)amino]phenol, can undergo intramolecular cyclization to form 2-(pyridyl)benzoxazole derivatives. This transformation is a key step in creating a class of compounds with significant biological and material science applications. sigmaaldrich.com

The cyclization is often an oxidative process. One reported method involves the reaction of the phenolic Schiff base with a thianthrene (B1682798) cation radical, leading to the formation of the corresponding 2-(pyridyl)benzoxazole. sigmaaldrich.com The mechanism is believed to proceed through the formation of a phenoxy radical, which then attacks the imine carbon, followed by aromatization to yield the stable benzoxazole (B165842) ring system. The synthesis of 2-substituted benzoxazoles can also be achieved through the condensation of 2-aminophenols with various reagents like β-diketones, carboxylic acids, or aldehydes under different catalytic conditions. organic-chemistry.orgnih.gov The synthesis of 2-(2'-pyridyl)benzoxazole (PBO) itself has been reported via the condensation of pyridine-2-carboxylic acid and 2-aminophenol (B121084). researchgate.net

The structural diversity of these derivatives can be achieved by using substituted 2-aminophenols or substituted pyridine (B92270) aldehydes in the initial condensation step. This allows for the tuning of the electronic and steric properties of the final benzoxazole product for specific applications.

Formation of Ether and Ester Linkages through Nucleophilic Substitution

The phenolic hydroxyl group of this compound can readily participate in nucleophilic substitution reactions to form ether and ester linkages. Deprotonation of the phenol (B47542) with a suitable base generates a phenoxide ion, a strong nucleophile that can react with alkyl halides or acyl halides.

For instance, the synthesis of alkyl aryl ethers can be achieved by reacting the corresponding phenol with an alkyl halide in the presence of a base. google.com Similarly, esterification can be carried out using acyl chlorides or anhydrides. The synthesis of tert-butyl ethers from phenols can be accomplished using di-tert-butyl dicarbonate (B1257347) in the presence of a Lewis acid catalyst like Sc(OTf)3. acs.org These reactions provide a straightforward route to modify the phenolic part of the molecule, introducing a wide range of functional groups and altering its physical and chemical properties.

| Derivative Type | Reagents | Key Intermediate | Reference |

| N-Acyl Derivative | Acyl chloride/anhydride, Base | N-(2-hydroxy-4-tert-butylphenyl)-acetamide | sigmaaldrich.com |

Derivatization to Uranylsalophene Precursors

This compound serves as a crucial starting material for the synthesis of precursors for uranylsalophene derivatives. sigmaaldrich.com Salophene ligands are a class of Schiff base ligands that can coordinate with metal ions. The synthesis of these precursors often involves the N-acylation of this compound to form an intermediate like N-(2-hydroxy-4-tert-butylphenyl)-acetamide. This intermediate can then be further functionalized and condensed to form the desired salophene ligand structure, which can subsequently be complexed with uranium to form uranylsalophene complexes. These complexes have been investigated for their potential use as selective receptors in anion sensitive membrane sensors. sigmaaldrich.com

Coordination Chemistry and Ligand Design Based on 2 Amino 4 Tert Butylphenol

The unique structure of 2-amino-4-tert-butylphenol, featuring adjacent amino and hydroxyl groups on a sterically hindered phenol (B47542) backbone, makes it an exceptional building block for creating multi-dentate ligands.

This compound as a Versatile Ligand Precursor

The primary amino group and the phenolic hydroxyl group of this compound provide two key points for modification and coordination. This allows for the systematic design of ligands with specific geometric and electronic properties.

Tridentate ligands are frequently synthesized from this compound through condensation reactions. A common strategy involves reacting the primary amine of the aminophenol with an appropriate aldehyde or ketone. For instance, condensation with 1-methyl-2-imidazolecarboxaldehyde yields an O,N,N' tridentate imidazole-imine Schiff base ligand. rsc.org This reaction typically involves refluxing the two components in an alcohol like ethanol, followed by removal of the solvent to yield the desired ligand. rsc.org Such Schiff base ligands, featuring imine, phenolic, and other donor groups (like the imidazole (B134444) nitrogen), create a pre-organized framework ready for metal chelation. Another approach involves the synthesis of quadridentate Schiff base ligands through the condensation of this compound with a β-diketone, resulting in an N2O2 donor chelate. researchgate.net

Complexation with Transition Metals: Copper(II), Iron(III), and Cobalt (II/III) Complexes

The ligands derived from this compound readily form stable complexes with a range of transition metals. The nature of the metal ion and its oxidation state significantly influences the structure and reactivity of the resulting complex.

Copper(II) complexes have been synthesized using ligands derived from 2-amino-4,6-di-tert-butyl-2-aminophenol. These complexes, with a CuN2O2 coordination sphere, typically adopt a square planar geometry. nih.gov Research on trinuclear copper(II) complexes has shown their ability to catalyze the oxidation of this compound to a phenoxazine (B87303) derivative. nih.gov

Iron(III) and Iron(II) complexes are of particular interest due to their relevance in biomimetic chemistry. Iron(II) complexes with tetradentate tripodal ligands can coordinate with 2-amino-4-tert-butylphenolate in a bidentate fashion, creating a six-coordinate iron center. researchgate.net These complexes serve as functional models for nonheme iron enzymes. nih.govrsc.org Similarly, iron(III) complexes with ligands derived from 2-amino-4,6-di-tert-butylphenol (B167885) have been synthesized and studied for their ability to catalyze oxidative ring cleavage. nih.gov The electronic state of the iron center in these complexes can be tuned by substituents on the aminophenol ligand. For example, complexes with electron-donating tert-butyl groups can exhibit thermally induced spin crossover. acs.org

Cobalt(II) and Cobalt(III) complexes bearing aminophenol-derived ligands have been synthesized and characterized. nih.govacs.org For instance, the reaction of CoCl2 with 2-amino-4,6-di-tert-butylphenol can yield a Co(II) complex, which can then be aerobically oxidized to Co(III) species. nih.govacs.orgnih.gov These studies have isolated unique cobalt complexes, including a dinuclear Co(III) complex with a bridging amidophenolate ligand and a mononuclear Co(III) complex with three aminophenolate ligands. researchgate.netchemrxiv.org

| Metal Ion | Ligand Type | Coordination Environment | Key Structural Feature | Reference |

|---|---|---|---|---|

| Copper(II) | Deprotonated 4,6-di(tert-butyl)-2-aminophenol | CuN₂O₂ | Square planar geometry | nih.gov |

| Iron(II) | Tetradentate tripodal ligand + 2-amino-4-tert-butylphenolate | Six-coordinate, distorted octahedral | Models active site of 2-aminophenol (B121084) dioxygenases | researchgate.netresearchgate.net |

| Iron(III) | Tridentate facial ligand + 2-amino-4,6-di-tert-butylphenolate | Octahedral | Catalyzes C-C bond cleavage of the aminophenol | nih.gov |

| Cobalt(II) | 2-amino-4,6-di-tert-butylphenol (neutral and monoanionic) | - | Precursor to Co(III) complexes via aerobic oxidation | nih.govacs.org |

| Cobalt(III) | 2-amino-4,6-di-tert-butylphenolate and bridging amido-phenolate | - | Dinuclear and mononuclear species isolated | researchgate.netchemrxiv.org |

Catalytic Applications of Metal Complexes Derived from this compound Ligands

The metal complexes formed from this compound-based ligands are not merely structurally interesting; they are potent catalysts for a variety of challenging chemical transformations.

Catalytic Oxidation Reactions: Mechanisms and Scope

A primary application of these complexes is in catalytic oxidation. Their ability to activate molecular oxygen and facilitate electron transfer makes them highly effective in this regard.

Complexes of copper(II) with ligands derived from this compound have been shown to catalyze the oxidation of alcohols. More extensively studied are cobalt complexes, which are particularly adept at aerobic oxidation reactions. Both Co(II) and Co(III) complexes derived from 2-amino-4,6-di-tert-butylphenol are catalytically competent in the aerobic oxidative cyclization of the aminophenol with tert-butylisonitrile. nih.govacs.org The mechanism of these reactions is noteworthy. The aerobic oxidation of the Co(II) complex to the active Co(III) species proceeds through a ligand-based radical intermediate. acs.orgnih.govresearchgate.netchemrxiv.org This highlights the "non-innocent" character of the aminophenol ligand, which actively participates in the redox chemistry of the catalytic cycle by acting as an electron reservoir. researchgate.netchemrxiv.org

Biomimetic Dioxygen Activation and Aromatic Ring Cleavage Catalysis

A significant area of research focuses on using these complexes to mimic the function of metalloenzymes, particularly dioxygenases that catalyze the oxidative cleavage of aromatic rings.

2-Aminophenol dioxygenases (APDO) are nonheme iron enzymes that catalyze the oxidative ring cleavage of 2-aminophenol. nih.gov Scientists have successfully developed functional models of these enzymes using iron complexes of ligands derived from this compound. nih.govrsc.org

An iron(II) complex incorporating a tetradentate ligand and a 2-amino-4-tert-butylphenolate moiety reacts with molecular oxygen (O2) to cleave the aromatic C-C bond of the aminophenolate. researchgate.net This reaction mimics the function of APDO, converting the substrate into 4-tert-butyl-2-picolinate. rsc.orgrsc.org The catalytic cycle is proposed to involve the oxidation of the initial Fe(II) complex and the activation of dioxygen. bohrium.com The presence of electron-donating groups, such as the tert-butyl group on the aminophenol ring, is crucial for promoting the oxygenolytic aromatic ring cleavage reaction. rsc.org

Further studies with iron(III)-2-amidophenolate complexes of a facial tridentate ligand have demonstrated catalytic C-C bond cleavage of 2-amino-4,6-di-tert-butylphenol, producing 4,6-di-tert-butyl-2-picolinic acid. nih.gov The design of the supporting ligand is critical; for example, incorporating a urea (B33335) group into the ligand backbone can significantly enhance the catalytic reactivity. nih.gov These model systems provide invaluable insights into the mechanism of their biological counterparts, suggesting that the reaction may proceed through an iron(III)-amidophenolate species that activates dioxygen for the subsequent ring cleavage. rsc.org

| Metal Complex System | Enzyme Modeled | Substrate | Key Catalytic Function | Product | Reference |

|---|---|---|---|---|---|

| Iron(II) complex with tetradentate ligand | 2-Aminophenol Dioxygenase (APDO) | This compound | Biomimetic aromatic ring cleavage | 4-tert-butyl-2-picolinate | researchgate.netrsc.orgrsc.org |

| Iron(III) complex with facial tridentate ligand (with urea group) | 2-Aminophenol Dioxygenase (APDO) | 2-Amino-4,6-di-tert-butylphenol | Catalytic oxygenative C-C bond cleavage | 4,6-di-tert-butyl-2-picolinic acid | nih.gov |

| Copper(II) complexes | Phenoxazinone Synthase | 2-Aminophenol | Aerobic oxidation | 2-Aminophenoxazine-3-one | rsc.orgiitkgp.ac.in |

Substrate-Dependent Regioselective C-C Bond Fission Mechanisms

The cleavage of carbon-carbon bonds in aromatic rings is a challenging yet crucial transformation, and ligands derived from 2-aminophenols play a pivotal role in mimicking the function of enzymes like 2-aminophenol dioxygenases (APD). Research has demonstrated that nonheme iron(II) complexes incorporating 2-aminophenolate ligands can catalyze the oxidative cleavage of the aromatic ring using molecular oxygen. rsc.orgnih.gov

The regioselectivity of this C-C bond fission is highly dependent on the substitution pattern of the 2-aminophenol substrate. Iron(II) complexes with ligands based on this compound have been shown to undergo regioselective oxidative aromatic ring fission to produce the corresponding substituted 2-picolinic acids. rsc.org For instance, the complex [(TpPh,Me)FeII(4-tBu-HAP)], where 4-tBu-HAP is 2-amino-4-tert-butylphenolate, reacts with O₂ to quantitatively yield 4-tert-butyl-2-picolinic acid as the exclusive C-C bond cleavage product. rsc.org

This substrate dependence is further highlighted by comparing its reactivity with other substituted aminophenols. The reaction of an iron(II) complex with 2-amino-4,6-di-tert-butylphenolate under similar conditions results in a mixture of products, demonstrating how the electronic and steric properties of the substituents on the aminophenol ring dictate the reaction pathway and product distribution. rsc.org The mechanism is believed to proceed through the formation of an iron(III)-superoxo or iron(II)-peroxo intermediate, which then attacks the aromatic ring. rsc.org

Table 1: Substrate-Dependent C-C Bond Cleavage Products

| Iron(II)-2-aminophenolate Complex Substrate | Cleavage Product(s) | Reference |

|---|---|---|

| 2-amino-4-tert-butylphenolate | 4-tert-butyl-2-picolinic acid | rsc.org |

Role of Redox Non-Innocent Ligand Backbones in Catalytic Cycles

Ligands derived from o-aminophenols, including this compound, are often "redox non-innocent," meaning the ligand itself can actively participate in the redox processes of a catalytic cycle rather than acting as a passive spectator. bohrium.com These ligand backbones can function as electron reservoirs, stabilizing different redox states such as the quinone, semiquinone, and catecholato forms. This capability is crucial for facilitating reactions that involve multi-electron transfers.

The redox activity of the amidophenolate backbone allows it to mediate electron transfer events. For example, in certain catalytic cycles, the ligand can undergo a one-electron oxidation to an iminosemiquinonate radical form. This ligand-centered oxidation can enable single electron transfer (SET) to a substrate, even when coordinated to a metal like palladium that typically favors two-electron chemistry. This behavior is fundamental in homolytic bond activation reactions, such as the cleavage of the S-S bond in diphenyldisulfide mediated by a Pd(II) complex with an o-aminophenol-appended pincer ligand. The ability of the ligand to store and release electrons expands the reactivity of the metal center and opens new mechanistic pathways for catalysis. bohrium.com

Application in Asymmetric Aldol (B89426) Reactions as Ligands for Transition Metal Catalysts

Derivatives of this compound have been successfully employed as effective catalysts in asymmetric synthesis, particularly in direct asymmetric aldol reactions. chemicalbook.comscientificlabs.co.uksigmaaldrich.com Prolinamide phenols, synthesized from this compound, function as highly efficient hydrophobic organocatalysts for the reaction between aldehydes and ketones in water. chemicalbook.comscientificlabs.co.uk

The key features of these catalysts are the combination of the proline moiety, which induces asymmetry, and the this compound scaffold. The bulky tert-butyl group on the phenol ring enhances the hydrophobicity and steric hindrance of the catalyst. This increased steric bulk and hydrophobicity are thought to create a specific microenvironment that facilitates the asymmetric aldol reaction, proceeding through an enamine intermediate.

Table 2: Application of this compound Derivatives in Catalysis

| Catalyst Type | Reaction | Key Feature of Ligand | Reference |

|---|

Catalytic C-H Amination of Organic Azides utilizing Amidophenolate-Containing Pincer Complexes

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Amidophenolate ligands derived from 2-aminophenols have been incorporated into pincer complexes for the catalytic C-H amination of organic azides. A notable example involves a palladium complex with an aminophenol-based, redox-active pyridine-aminophenolate (NNO) pincer ligand.

This catalytic system facilitates the intramolecular C(sp³)–H amination of unactivated organic azides to form N-heterocycles like pyrrolidine. The reaction mechanism highlights the role of the redox-active ligand. It proceeds through the formation of an open-shell palladium-nitrene adduct, which is generated via a single electron transfer (SET) from the ligand to the azide (B81097) substrate. This step is possible because the ligand can be readily oxidized to its iminosemiquinonate form. Following the SET, an intramolecular hydrogen atom abstraction and radical rebound sequence occurs to yield the aminated product. Subsequently, this strategy was extended to a more earth-abundant iron-based catalyst, which also achieved C(sp³)-H amination with a high turnover number (TON) of 620.

Table 3: Catalytic C-H Amination with an Amidophenolate Pincer Complex

| Metal Center | Substrate | Product | Catalyst Loading | Temperature | Yield | Reference |

|---|

Aerobic Oxidation Reactions with Ligand-Based Radical Intermediates

The ability of 2-aminophenol-derived ligands to support radical intermediates is central to their application in aerobic oxidation reactions. Studies on cobalt complexes with 2-amino-4,6-di-tert-butylphenol (a close analogue of this compound) have provided significant insights into these mechanisms. chemrxiv.orgchemrxiv.orgacs.orgnih.govnih.gov

Well-defined cobalt(II) and cobalt(III) complexes bearing these aminophenol ligands have been shown to be competent catalysts for the aerobic oxidative cyclization of 2-amino-4,6-di-tert-butylphenol with tert-butylisonitrile to form a 2-tert-butylaminobenzoxazole product. chemrxiv.orgnih.gov The oxidation of the cobalt(II) precursor complex with O₂ generates the active cobalt(III) species. acs.orgnih.gov Spectroscopic evidence from UV-visible time-course studies and electron paramagnetic resonance (EPR) spectroscopy indicates that this oxidation proceeds through a ligand-based radical intermediate. chemrxiv.orgacs.orgnih.gov This finding highlights a key mechanistic feature where the ligand is not passive but actively participates in the oxidation sequence, serving as a crucial reaction intermediate in the oxidative coupling process. nih.gov

Table 4: Cobalt-Catalyzed Aerobic Oxidative Coupling

| Catalyst | Substrate 1 | Substrate 2 | Atmosphere | Product Yield | Reference |

|---|---|---|---|---|---|

| Co(OAc)₂ (catalytic) | tBu₂APH | tert-butylisonitrile | Air | 78% | chemrxiv.org |

| CoII Complex 1 (catalytic) | tBu₂APH | tert-butylisonitrile | Air | 90% | chemrxiv.org |

| CoIII Complex 3 (catalytic) | tBu₂APH | tert-butylisonitrile | Air | 40% | chemrxiv.org |

| CoII Complex 1 (stoichiometric) | tBu₂APH | tert-butylisonitrile | N₂ | 0% | chemrxiv.org |

| CoII Complex 1 (stoichiometric) | tBu₂APH | tert-butylisonitrile | Air | 61% | chemrxiv.org |

(tBu₂APH = 2-amino-4,6-di-tert-butylphenol)

Polymerization Research and Advanced Materials Development from 2 Amino 4 Tert Butylphenol

Oxidative Polymerization of 2-Amino-4-tert-butylphenol Monomer

The synthesis of poly(2A-4TBP) can be achieved through two primary oxidative routes: electrochemical polymerization and chemical oxidation. researchgate.net Both methods yield polymers with broadly similar structural features, though the process dynamics and resulting material forms can differ. researchgate.net

Electrochemical Polymerization: Mechanism, Kinetics, and Film Formation on Electrodes

The electrochemical polymerization of this compound is typically carried out in an acidic medium, such as perchloric acid (HClO₄), on a platinum electrode. core.ac.uk The process begins with the anodic oxidation of the 2A-4TBP monomer, which starts at a potential of approximately 0.76 V. core.ac.uk The initial oxidation is kinetically favorable, as indicated by a steep rise in the voltammetric curve, with an oxidation peak observed around 0.87 V. core.ac.uk

During the reverse scan, two cathodic peaks emerge at approximately 0.8 V and 0.7 V. The peak at 0.8 V corresponds to the reversible reduction of the oxidized species formed during the initial oxidation. core.ac.uk The broader wave at 0.7 V is associated with the reduction of oligomeric products that form at higher potentials. core.ac.uk A key observation is that these oligomeric products are electrochemically inactive and adsorb onto the electrode surface, leading to a decrease in the peak current of the main oxidation feature upon repeated cycling. core.ac.uk This phenomenon, known as electrode passivation, indicates that the formed oligomers block the electrode, hindering further monomer oxidation. core.ac.uk After numerous cycles, a visible purple film of poly(2A-4TBP) can be observed on the electrode surface. core.ac.uk

| Electrochemical Parameter | Observed Potential (V vs. reference electrode) | Interpretation |

| Onset of Monomer Oxidation | 0.76 | Initiation of the polymerization process. core.ac.uk |

| Oxidation Peak | 0.87 | Peak rate of monomer oxidation. core.ac.uk |

| Reversible Reduction Peak | 0.8 | Reduction of initially formed oxidized species. core.ac.uk |

| Oligomer Reduction Wave | 0.7 | Reduction of electrochemically inactive oligomeric products. core.ac.uk |

Chemical Oxidation Polymerization: Methods and Characterization of Poly(2A-4TBP)

Chemical oxidative polymerization offers an alternative route to synthesize poly(2A-4TBP). researchgate.net A common oxidizing agent used for this process is ammonium (B1175870) peroxydisulfate (B1198043) ((NH₄)₂S₂O₈). metu.edu.tr The polymerization is typically conducted in an aqueous solution of the monomer. researchgate.net

Characterization of the polymer obtained through chemical oxidation reveals that the product is often an oligomer mixture. researchgate.netresearchgate.net Mass spectrometry analysis has shown that these mixtures can contain oligomers with up to 16 monomer units. researchgate.netresearchgate.net Spectroscopic analyses indicate that the fundamental structure of chemically synthesized poly(2A-4TBP) is consistent with that produced electrochemically. researchgate.netresearchgate.net

Structural Elucidation and Morphological Analysis of Poly(this compound) [Poly(2A-4TBP)]

The structure of poly(2A-4TBP) is complex, characterized by the presence of phenoxazine (B87303) rings and other coupling moieties within the polymer backbone. The bulky tert-butyl substituent plays a significant role in defining the polymer's final structure and properties.

Influence of the Tert-Butyl Substituent on Polymer Structure, Inter-Chain Interactions, and Solubility

The tert-butyl group, being a bulky substituent, exerts considerable steric hindrance. mdpi.com This steric effect influences the polymerization process and the final polymer structure. It is believed to favor certain types of linkages over others, impacting the regularity and planarity of the polymer chains. researchgate.netresearchgate.net The hydrophobic nature of the tert-butyl group also affects the solubility of the resulting polymer in various solvents. mdpi.com This can be advantageous for processing and application in non-polar environments. mdpi.com Furthermore, the steric bulk can reduce inter-chain interactions, potentially affecting the packing and morphology of the polymer films.

Functionalization and Integration in Electrochemical Systems

The unique electrochemical properties of this compound, and particularly its corresponding polymer, poly(this compound) (poly(2A-4TBP)), have led to significant research into their functionalization and integration into various electrochemical systems. These materials exhibit interesting redox behaviors and have shown promise in applications ranging from sensors to catalysis.

Investigations into the Redox Behavior and Charge Transfer Properties of Poly(2A-4TBP)

Poly(this compound), whether synthesized through chemical or electrochemical oxidation methods, demonstrates complex redox behavior crucial for its electrochemical applications. researchgate.netcore.ac.uk Spectroscopic and electrochemical studies have revealed that the fundamental structure of poly(2A-4TBP) is based on phenoxazine rings, similar to other polymers derived from o-aminophenol. researchgate.netresearchgate.net A notable structural feature is the occurrence of N-N couplings, a phenomenon promoted by the sterically bulky tert-butyl substituent. researchgate.net Despite the different synthesis methods, no significant structural differences have been observed between the chemically and electrochemically prepared materials. researchgate.net

The redox activity of poly(2A-4TBP) involves the transfer of electrons along the polymer backbone. In situ spectroelectrochemical studies indicate that during the oxidation cycle, approximately one out of every four or five monomer units is oxidized. researchgate.net This process is accompanied by distinct changes in the material's spectroscopic signature. For instance, the transition from the reduced leucoemeraldine state to the oxidized emeraldine (B8112657) and pernigraniline structures can be monitored by observing specific vibrational modes.

The table below summarizes key infrared spectroscopy findings associated with the redox state transitions of poly(2A-4TBP) and related structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Redox State Association | Reference |

| 1580 | Quinoid C=C stretching vibrations | Formation of oxidized emeraldine and pernigraniline structures | researchgate.net |

| 1516 | Aromatic C-C stretching mode | Disappearance indicates oxidation from leucoemeraldine state | researchgate.net |

| 1300-1400 | Intermediate-order C-N vibrations | Generation supports formation of oxidized structures | researchgate.net |

| 1212 | C-N-C stretching | Disappearance indicates oxidation from leucoemeraldine state | researchgate.net |

| 1170 | -CH in-plane bending at oxidized aniline (B41778) rings | Supports formation of oxidized structures | researchgate.net |

The redox behavior is also influenced by pH. As the pH of the surrounding medium increases, the protonation of the amino groups in the polymer decreases. researchgate.net Experimental evidence suggests that the imino groups in the oxidized state of the polymer are not protonated. researchgate.net

Applications in Electrochemical Sensors and Devices

The specific chemical properties of this compound make it a valuable precursor in the development of specialized electrochemical sensors. It serves as a key reactant in the synthesis of N-(2-hydroxy-4-tert-butylphenyl)-acetamide. chemicalbook.comsigmaaldrich.com This acetamide (B32628) is a crucial intermediate for preparing uranylsalophene derivatives. chemicalbook.comsigmaaldrich.com These derivatives are then utilized as selective receptors in anion-sensitive membrane sensors, demonstrating a direct application of the compound in creating sophisticated electrochemical devices. chemicalbook.comsigmaaldrich.com

Evaluation of Catalytic Activity of Polymeric Materials, e.g., Towards Oxygen Reduction Reaction

The redox-active nature of aminophenolates derived from this compound has been harnessed in the design of functional models for metalloenzymes, particularly those involved in oxygen activation. Research has shown that iron(II) complexes incorporating 2-amino-4-tert-butylphenolate can exhibit significant catalytic activity. researchgate.net

One notable study demonstrated that an iron(II)-2-aminophenolate complex, specifically with 2-amino-4-tert-butylphenolate as a ligand, reacts with dioxygen (O₂). researchgate.net This reaction leads to the oxidative cleavage of the aromatic C-C bond of the phenolate (B1203915) ligand, producing 4-tert-butyl-2-picolinate. researchgate.net This process serves as a functional model for the activity of 2-aminophenol-1,6-dioxygenase (APD), an enzyme that catalyzes a similar ring-cleavage reaction with oxygen. researchgate.net This biomimetic activity highlights the potential of materials derived from this compound to act as catalysts in reactions involving dioxygen, which is conceptually related to the oxygen reduction reaction (ORR) that is critical in fuel cells and other energy technologies.

Mechanistic Studies and Biological Activity of 2 Amino 4 Tert Butylphenol Derivatives

Antioxidant Properties and Mechanisms of Free Radical Scavenging

The position and nature of substituents on the phenol (B47542) ring significantly influence the radical-scavenging activity. For instance, the introduction of additional bulky groups, such as in 2,6-di-tert-butylphenol (B90309) derivatives, can create steric hindrance around the hydroxyl group. iiarjournals.org While this might slightly reduce the rate of reaction with some free radicals, it also enhances the stability of the phenoxy radical formed. iiarjournals.org

Studies comparing various derivatives have shown that those with a free hydroxyl group are generally more effective antioxidants than their O-methylated counterparts. scispace.com Furthermore, the combination of a hindered phenol fragment with heterocyclic structures, such as in 1,3,4-oxadiazole (B1194373) derivatives, can lead to compounds with antioxidant activity exceeding that of the well-known antioxidant butylated hydroxytoluene (BHT). mdpi.comresearchgate.net The antioxidant mechanism of these derivatives is not limited to simple hydrogen atom transfer; they can also participate in single electron transfer (SET) processes to neutralize free radicals. rsc.org

| Compound/Derivative | Antioxidant Activity (IC50 µg/mL) | Reference |

| 2,4-di-tert-butyl phenol | 253.76 ± 24.67 | ijpsr.com |

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoic acid | 174.09 ± 16.89 | ijpsr.com |

| Hexane leaf extract of Amaranthus hypochondriacus | 385.34 ± 37.11 | ijpsr.com |

Antimicrobial Efficacy: Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 2-Amino-4-tert-butylphenol have demonstrated notable antimicrobial properties against a spectrum of bacteria. Their efficacy is often dependent on the specific derivative and the type of bacteria.

In general, these compounds tend to show greater activity against Gram-positive bacteria than Gram-negative bacteria. usmf.mdnih.gov For example, 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have shown inhibitory effects on Staphylococcus aureus (a Gram-positive bacterium) with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.75 μg/mL. usmf.md Some derivatives also exhibit activity against Gram-negative bacteria like E. coli, although often at higher concentrations. usmf.md

The antimicrobial mechanism is thought to involve the disruption of the bacterial cell wall or membrane, leading to cell lysis and death. The lipophilic nature of the tert-butyl groups likely facilitates the interaction of these compounds with the lipid components of the bacterial cell membrane.

Furthermore, certain isomers of di-tert-butylphenol have shown selective antimicrobial activity. For instance, 2,4-di-tert-butylphenol (B135424) and 3,5-di-tert-butylphenol (B75145) demonstrated strong antimicrobial activity against Bacillus cereus and Cutibacterium acnes, whereas the 2,6-DTBP isomer showed no activity. mdpi.com This highlights the importance of the substitution pattern on the phenol ring for antimicrobial efficacy. Copper (II) complexes of 4,6-di(tert-butyl)-2-aminophenol have also been synthesized and shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

| Compound/Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | S. aureus | 0.78 - 3.75 | usmf.md |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | C. albicans | 1.56 - 20.0 | usmf.md |

| Compound VII (a 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative) | E. coli | 12.5 | usmf.md |

| Compound IV (a 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative) | E. coli | 20.0 | usmf.md |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | C. acnes | 16 | mdpi.com |

Immunomodulatory Effects and Cellular Interactions of Derivatives

Beyond their direct antimicrobial and antioxidant actions, derivatives of 2-Amino-4,6-di-tert-butylphenol (B167885) have been shown to possess immunomodulatory properties, influencing the viability and function of immune cells.

Impact on Lymphoid Cell Viability and Functional State

Studies have investigated the effects of 2-amino-4,6-di-tert-butylphenol derivatives on human peripheral blood lymphocytes. researchgate.net These compounds have been observed to modulate the viability and functional state of these immune cells. The specific effects can vary depending on the concentration and the specific derivative used. This suggests a potential for these compounds to influence immune responses by directly interacting with lymphoid cells. researchgate.net

Modulation of Cytokine Production (e.g., Interferons) and Lymphocyte Proliferation

The immunomodulatory activity of these derivatives extends to their ability to modulate the production of cytokines, which are key signaling molecules in the immune system. Research has indicated that derivatives of 2-amino-4,6-di-tert-butylphenol can influence the production of interferons, a critical group of cytokines involved in antiviral responses. researchgate.net Furthermore, these compounds can affect lymphocyte proliferation, a fundamental process in the adaptive immune response. For instance, some studies have shown that peripheral Treg cells from vitiligo patients exhibit a decreased capacity to inhibit CD8+ T-cell proliferation and activation. nih.gov This highlights the complex interplay between these compounds and the regulation of immune cell function.

Cytoprotective Roles under Oxidative and Halogenating Stress

A significant aspect of the biological activity of this compound derivatives is their ability to protect cells from damage induced by oxidative and halogenating stress. This is particularly relevant in the context of inflammation, where immune cells like neutrophils produce reactive oxygen and halogen species.

Hypochlorous Acid (HOCl/OCl⁻) Scavenging by N-Acyl Derivatives of 2-Amino-4,6-di-tert-butylphenol

N-acyl derivatives of 2-amino-4,6-di-tert-butylphenol have been identified as effective scavengers of hypochlorous acid (HOCl/OCl⁻), a potent oxidizing and chlorinating agent generated by the enzyme myeloperoxidase in neutrophils during an inflammatory response. researchgate.netvietnamjournal.ru Derivatives with a free hydroxyl group in the benzene (B151609) ring are particularly adept at this scavenging activity. scispace.comvietnamjournal.ru

Among these, N-(3,5-di-tert-butyl-2-hydroxyphenyl)acetamide has been shown to be a highly effective scavenger of hypochlorous acid. scispace.comvietnamjournal.ru By neutralizing HOCl/OCl⁻, these compounds can mitigate the damaging effects of this reactive species on surrounding tissues. This action contributes to a significant cytoprotective effect under conditions of halogenating stress. scispace.comvietnamjournal.ru Furthermore, these derivatives can suppress the secretory degranulation of neutrophils, reducing the release of myeloperoxidase and thereby decreasing the production of hypochlorous acid. scispace.comvietnamjournal.ru

Suppression of Neutrophil Secretory Degranulation

Derivatives of this compound have been identified as modifiers of neutrophil functions, particularly in the context of halogenating stress. Research has focused on N-acyl derivatives of 2-amino-4,6-di-tert-butylphenol, which demonstrate protective capabilities. Studies have established that these compounds, particularly those retaining a free hydroxyl group on the benzene ring, can alter neutrophil properties. scispace.com This modification results in a diminished capacity for hypochlorous acid (HOCl) generation during the "respiratory burst," a key process in the neutrophil inflammatory response. scispace.com

These derivatives function as effective scavengers of hypochlorous acid and its corresponding anion, hypochlorite (B82951) (OCl⁻), which are generated by activated neutrophils. scispace.com Furthermore, they have been shown to decrease the secretion of myeloperoxidase (MPO), an enzyme crucial for the production of these reactive halogen species, from azurophilic granules. scispace.comresearchgate.net

One specific derivative, N-(3,5-di-tert-butyl-2-hydroxyphenyl)acetamide, has been highlighted as a particularly effective scavenger of hypochlorous acid. scispace.com Research indicates that this compound significantly suppresses the secretory degranulation of neutrophils. scispace.comresearchgate.net This inhibitory action on the release of granular contents, such as MPO, points to a cytoprotective effect under conditions of halogenating stress. scispace.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Bioactive Derivatives

The core structure of this compound serves as a foundational scaffold for producing biologically active molecules, including benzoxazole (B165842) derivatives. These derivatives have been extensively studied, revealing key structure-activity relationships (SAR) for their interaction with various biological targets, notably the 5-HT3 receptor.

In the development of 5-HT3 receptor partial agonists, a series of benzoxazoles featuring a nitrogen-containing heterocyclic substituent at the 2-position were synthesized and evaluated. acs.orgnih.gov The SAR studies revealed that the nature of the substituent at the 5-position of the benzoxazole ring is a critical determinant of potency. The introduction of a chloro group at this position (5-chloro derivatives) led to a marked increase in potency and a concurrent decrease in intrinsic activity compared to serotonin (B10506) (5-HT). acs.orgnih.gov

For instance, the compound 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole demonstrated a high binding affinity for the 5-HT3 receptor, comparable to the established antagonist granisetron, while possessing an intrinsic activity that was only 12% of that of 5-HT. acs.orgnih.gov This highlights the importance of specific halogen and alkyl substitutions on the benzoxazole core for optimizing both affinity and functional activity.

Further optimization programs have identified 2-aminobenzoxazoles as orally active 5-HT3 receptor antagonists with favorable metabolic stability. researchgate.net The SAR within this class of compounds showed that while simple benzoyl derivatives had weak activity, incorporating a benzofuran-7-carboxamide moiety substantially increased 5-HT3 receptor affinity. researchgate.net These findings underscore that minor structural modifications can lead to significant changes in biological activity, including the potential to reverse selectivity between receptor subtypes. researchgate.net

Table 1: Structure-Activity Relationship of Benzoxazole Derivatives at the 5-HT3 Receptor

| Base Structure | Position of Substitution | Substituent | Observed Effect on 5-HT3 Receptor Activity | Reference |

| 2-(Heterocyclic)benzoxazole | 5-position | Chloro | Increased potency, lowered intrinsic activity | acs.orgnih.gov |

| 2-(Heterocyclic)benzoxazole | 7-position | Methyl | Contributed to high binding affinity in combination with 5-chloro substitution | acs.orgnih.gov |

| 3-alpha-aminotropane | Aroyl moiety | Benzofuran-7-carboxamide | Substantial increase in receptor affinity | researchgate.net |

| Aminobenzoxazole Carboxamide | - | Various | Potent functional antagonists with nanomolar in vitro activity | researchgate.netnih.gov |

Molecular Mechanisms and Interactions with Biological Targets (e.g., 5-HT3 Receptor Ion Channel Gating System)

The 5-HT3 receptor is a pentameric ligand-gated ion channel that mediates fast excitatory neurotransmission. researchgate.net Derivatives originating from this compound, specifically 2-substituted benzoxazoles, have been shown to interact directly with this receptor, modulating its ion channel gating system. researchgate.net These compounds can act as either partial agonists or antagonists, uniquely modifying the receptor's function. researchgate.net

As partial agonists, these benzoxazole derivatives selectively bind to the 5-HT3 receptor. acs.org Their mechanism involves controlling gastroenteric motility without completely blocking the 5-HT3-sensitized nerves, a characteristic that distinguishes them from full antagonists which can cause side effects like constipation. acs.org The partial agonism suggests a mechanism where the compound stabilizes a receptor conformation that allows for a limited or sub-maximal ion flow compared to the full agonist, serotonin.

As antagonists, 2-substituted benzoxazole carboxamides have been developed as potent and functional blockers of the human 5-HT3A receptor. researchgate.netnih.gov The antagonistic action involves binding to the receptor in a manner that prevents the conformational changes necessary for channel opening upon serotonin binding. This effectively blocks the ion flux and the subsequent cellular response. The development of orally active antagonists from this class indicates that they possess the necessary drug-like properties to reach their biological target effectively. researchgate.net

The ability to generate both agonist-like and antagonist-like compounds by altering substituents on the benzoxazole nucleus provides a powerful tool for probing the structure and function of the 5-HT3 receptor. researchgate.net Computational docking studies have corroborated the SAR findings, helping to explain the structural basis for the observed functional effects on the receptor's ion channel gating system. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Tert Butylphenol

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and spectroscopic characteristics of 2-Amino-4-tert-butylphenol and its related complexes. These theoretical approaches allow for the prediction and interpretation of various spectroscopic data.

For instance, in studies of iron(II) complexes with iminobenzosemiquinone (ISQ) ligands derived from 2-amino-4,6-di-tert-butylphenol (B167885), DFT calculations have been employed alongside electronic absorption, Mössbauer, and resonance Raman spectroscopies. nih.gov These calculations helped to provide a detailed description of the electronic structures of these complexes. nih.gov Time-dependent DFT (TD-DFT) calculations have been particularly useful in interpreting the electronic absorption spectra, confirming that the observed transitions are primarily ligand-based. nih.gov

The application of PM6 semi-empirical method has also been used to perform full optimization and calculation of the electronic structure of derivatives like 2,4-di-tert-butyl-6-(p-tolylamino)phenol. bsu.by These calculations can predict the electronic absorption spectrum, including maximum wavelengths and oscillator strengths, and identify the nature of electronic transitions, such as those to excited singlet states. bsu.by

Table 1: Calculated Spectroscopic Data for a this compound Derivative bsu.by

| Parameter | Value |

| Method | PM6 |

| Calculated Wavelengths (nm) | 276.79-595.40 |

| Maximum Wavelength (nm) | 325.35 |

| Oscillator Strength (f) | 0.4911 |

| HOMO Energy (eV) | -8.544 |

| LUMO Energy (eV) | 0.430 |

| Note: Data is for 2,4-di-tert-butyl-6-(p-tolylamino)phenol. |

Furthermore, computational studies on related molecules like 2,6-di-tert-butylphenol (B90309) have utilized DFT and MP2 methods to guide the assignment of experimental rotational spectra. bohrium.com These calculations help in understanding the molecule's isomeric forms and internal dynamics, such as the torsional motion of the hydroxyl group. bohrium.com

Molecular Docking and Ligand-Receptor Interaction Modeling for Bioactive Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential biological activity of derivatives of this compound by modeling their interactions with protein targets.

For example, molecular docking studies have been performed on 2,4-di-tert-butylphenol (B135424), a related compound, to investigate its antifungal activity. bohrium.comnih.govresearchgate.net These studies have successfully docked the compound with the β-tubulin protein of Fusarium oxysporum, a fungal pathogen. bohrium.comnih.govresearchgate.net The docking analysis identified key amino acid residues, such as HIS 118 and THR 117, that form hydrogen bonds with the ligand, providing a structural basis for its antifungal mechanism. nih.govresearchgate.net

In other research, derivatives of tert-butyl phenolic antioxidants have been suggested to have neuroprotective effects by reducing glutamate-induced oxidative toxicity. Molecular docking simulations can be employed to explore the binding of these derivatives to specific receptors or enzymes involved in neurodegenerative pathways. Similarly, the potential for these compounds to bind to viral proteins and inhibit their function has also been investigated using docking studies.

Theoretical Prediction of Reactivity and Catalytic Pathways

Theoretical methods are powerful tools for predicting the reactivity of this compound and understanding its role in catalytic processes. DFT calculations, for instance, can be used to model reaction mechanisms and predict the feasibility of different catalytic pathways.

In the context of o-aminophenol dioxygenases, which are involved in metabolic and degradation pathways, theoretical studies have been crucial. The catalytic cycle is proposed to involve the formation of an Fe(II)/O2/iminobenzosemiquinone complex. nih.gov DFT calculations on model iron complexes have provided insights into the electronic structure of these intermediates, which is essential for understanding the oxidative C-C bond cleavage of o-aminophenols. nih.gov

Furthermore, the reactivity of aminophenol-based ligands in coordination chemistry has been explored theoretically. The redox-active nature of the aminophenolate ligand allows it to act as an electron reservoir in catalytic cycles. rsc.org For example, a proposed mechanism for the oxidative ring cleavage of this compound to a picolinic acid analogue involves a five-coordinated iron(II) complex. rsc.org Theoretical calculations can help to elucidate the electronic changes occurring at both the metal center and the ligand throughout the catalytic process.

The degradation of related compounds like 2,4-Di-tert-butylphenol (2,4-D) through advanced oxidation processes has also been studied using theoretical models. researchgate.net Kinetic models involving hydroxyl and sulfate (B86663) radicals have been developed to predict pseudo-first-order rate constants and the contribution of different radical species to the degradation process. researchgate.net

Validation of Experimental Findings through Computational Approaches

Computational methods play a vital role in validating and interpreting experimental results. By comparing theoretically predicted data with experimental measurements, researchers can gain a more robust understanding of the system under investigation.

In the study of iron complexes with iminobenzosemiquinone ligands, DFT calculations were used to support the analysis of various spectroscopic data. nih.gov For instance, the calculated electronic absorption spectra helped to confirm the assignment of experimental spectra, and Mössbauer parameters calculated from DFT were compared with experimental values to confirm the Fe(II) oxidation state. nih.gov

Similarly, in the study of the rotational spectrum of 2,6-di-tert-butylphenol, computational calculations at the B3LYP-D3BJ/def2-TZVP level were used to obtain an equilibrium structure. bohrium.com The comparison of this theoretical structure with the substitution structure determined from the analysis of ¹³C isotopologues validated the accurate determination of the carbon skeleton and the positions of the tert-butyl groups. bohrium.com

The polymerization of this compound has also been investigated using a combination of experimental and theoretical approaches. Quantum chemical calculations have supported the interpretation of infrared and Raman spectroscopic data of the resulting polymers, helping to elucidate their chemical structure, which is believed to consist of phenoxazine (B87303) rings. researchgate.net

Future Research Directions and Translational Perspectives for 2 Amino 4 Tert Butylphenol

Exploration of Novel Catalytic Systems and Processes

The inherent reactivity of the amino and hydroxyl groups on the phenol (B47542) ring makes 2-Amino-4-tert-butylphenol and its derivatives promising candidates for the development of novel catalysts. Future research is directed towards harnessing these features for a variety of chemical transformations.

One area of exploration involves the use of metal complexes derived from aminophenols. For instance, well-defined Cobalt(II) and Cobalt(III) aminophenol complexes have been shown to be competent in the aerobic oxidative cyclization of aminophenols. chemrxiv.org Studies on related systems demonstrate that both Co(II) and Co(III) complexes can catalyze the aerobic oxidative coupling of 2-amino-4,6-di-tert-butylphenol (B167885) with tert-butyl isonitrile, highlighting the potential for these systems in oxidation reactions. chemrxiv.org Future work will likely focus on expanding the range of metal centers (e.g., copper, iron, manganese) and ligand designs based on the this compound scaffold to create catalysts for selective oxidations, C-H functionalization, and cross-coupling reactions.

Another promising avenue is the development of efficient organocatalysts. Prolinamide phenols derived from this compound have been identified as effective hydrophobic organocatalysts for direct asymmetric aldol (B89426) reactions between aldehydes and ketones in water, showcasing the potential for green chemistry applications. sigmaaldrich.comchemicalbook.com Further research is expected to explore modifications of the catalyst structure to enhance enantioselectivity, broaden the substrate scope, and apply these catalysts to other asymmetric transformations.

Additionally, the development of recyclable catalytic systems is a key goal. Ionic liquids have been investigated as catalysts for the alkylation of phenol with tert-butyl alcohol, a fundamental reaction for producing precursors to this compound. acs.org Research into new ionic liquid systems, such as 1H-imidazole-1-acetic acid tosilate, aims to create efficient and easily recyclable catalysts for industrial synthesis. acs.org

Development of Advanced Materials with Tunable Properties

The ability of this compound to undergo polymerization opens up possibilities for creating novel polymers and advanced materials with tailored properties. The presence of the bulky tert-butyl group can significantly influence the polymer's morphology, solubility, and electronic properties.

A key area of future research is the synthesis and characterization of Poly(this compound), or poly(2A-4TBP). researchgate.net This polymer can be synthesized through either chemical or electrochemical oxidation methods. researchgate.net Structural analysis indicates that the polymer consists of oligomers with phenoxazine (B87303) rings as the basic repeating unit. researchgate.net The voluminous tert-butyl substituent also appears to favor the formation of N-N couplings, which influences the final structure. researchgate.net

Future investigations will likely focus on:

Controlling Polymer Structure: Developing synthetic methods to control the molecular weight, regioregularity, and morphology of poly(2A-4TBP) to fine-tune its properties.

Composite Materials: Incorporating poly(2A-4TBP) into composite materials with nanoparticles (e.g., metal or carbon-based) to enhance catalytic activity, conductivity, or sensing capabilities.

Applications in Electronics and Sensors: Exploring the redox behavior and semi-conducting properties of poly(2A-4TBP) for applications in organic electronics, electrochromic devices, and chemical sensors. For example, derivatives of this compound are used to prepare uranylsalophene derivatives for selective anion-sensitive membrane sensors. sigmaaldrich.comchemicalbook.com

The table below summarizes key aspects of Poly(this compound) synthesis and structure.

| Feature | Description |

| Monomer | This compound |

| Polymer Name | Poly(this compound) [poly(2A-4TBP)] |

| Synthesis Methods | Chemical Oxidation, Electrochemical Oxidation |

| Primary Structural Unit | Phenoxazine rings |

| Key Structural Influence | The tert-butyl group favors N-N couplings and affects polymer structure. researchgate.net |

| Potential Applications | Catalysis, Advanced Materials, Sensors |

This table provides a summary of the synthesis and structural characteristics of Poly(this compound) based on available research. researchgate.net

Further Elucidation of Therapeutic Potential and Preclinical Studies of Bioactive Derivatives

Derivatives of this compound are recognized as important scaffolds for the synthesis of biologically active compounds. Future research will focus on synthesizing new derivatives and conducting comprehensive preclinical studies to validate their therapeutic potential.

A significant class of derivatives is the 2-(pyridyl)benzoxazoles, which are synthesized from this compound. sigmaaldrich.comchemicalbook.comottokemi.com These compounds are of interest for their potential biological activities, and ongoing research aims to explore their efficacy in various disease models. Similarly, other phenolic antioxidants containing tert-butyl groups have demonstrated a range of protective and therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective properties. mdpi.com For example, derivatives of 2,6-di-tert-butylphenol (B90309) have shown potential in reducing glutamate-induced oxidative toxicity in neuronal cells. mdpi.com

Future research in this domain will likely concentrate on several key areas:

Synthesis of Novel Derivatives: Creating libraries of new compounds by modifying the core structure of this compound. This includes synthesizing various benzoxazoles, amides, and other heterocyclic systems.

Preclinical Evaluation: Conducting in-depth preclinical studies on promising derivatives to assess their pharmacokinetics, pharmacodynamics, and efficacy in animal models of diseases like cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which these bioactive derivatives exert their effects. For instance, the related compound 2,4-di-tert-butylphenol (B135424) has been found to act as an agonist for insect odorant receptors and can activate the PPARγ-RXRα heterodimer, indicating the potential for complex biological interactions. nih.govmdpi.com

The table below highlights some key bioactive derivatives synthesized from this compound and their potential applications.

| Derivative Class | Synthetic Intermediate | Potential Application |

| 2-(Pyridyl)benzoxazoles | 4-tert-butyl-2-[(pyridylmethylene)amino]phenol | Biologically important compounds for therapeutic research. sigmaaldrich.comchemicalbook.com |

| Prolinamide Phenols | Not specified | Efficient hydrophobic organocatalysts for asymmetric synthesis. sigmaaldrich.comchemicalbook.com |

| Uranylsalophene Derivatives | N-(2-hydroxy-4-tert-butylphenyl)-acetamide | Selective receptors in anion-sensitive membrane sensors. sigmaaldrich.comchemicalbook.com |

This table outlines key derivatives of this compound and their researched applications.

Innovation in Sustainable and Scalable Synthetic Methodologies